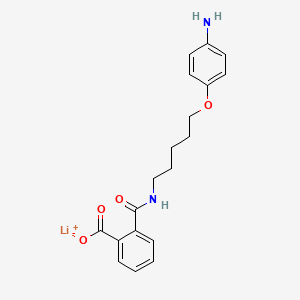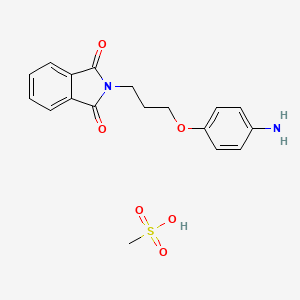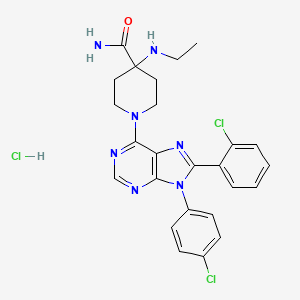
奥替班盐酸盐
描述
CP 945598 hydrochloride, also known as Otenabant hydrochloride, is a selective antagonist of the cannabinoid type 1 receptor. This compound exhibits high affinity for cannabinoid type 1 receptors and low affinity for cannabinoid type 2 receptors. It has been investigated for its potential therapeutic applications, particularly in the management of obesity and metabolic disorders .
科学研究应用
化学: 用作研究大麻素受体信号通路的一种工具化合物。
生物学: 研究其对神经传递和能量代谢的影响。
医学: 探索其作为肥胖、代谢疾病和神经退行性疾病(如帕金森病)的潜在治疗剂。
作用机制
CP 945598 盐酸盐通过选择性结合并拮抗大麻素 1 型受体来发挥其作用。这种相互作用抑制了这些受体介导的信号通路,导致神经传递、能量消耗和脂肪氧化发生改变。 该化合物已被证明可以调节 γ-氨基丁酸和多巴胺能信号通路,使其成为各种神经和代谢疾病的潜在治疗靶点 .
类似化合物:
CP 55940: 一种合成大麻素受体激动剂,对大麻素 1 型和 2 型受体均具有高亲和力。
SR 141716A(利莫那班): 另一种大麻素 1 型受体拮抗剂,具有类似的治疗应用。
AM251: 具有不同化学结构的选择性大麻素 1 型受体拮抗剂
CP 945598 盐酸盐的独特性: CP 945598 盐酸盐的独特性在于其对大麻素 1 型受体的高选择性和对大麻素 2 型受体的低亲和力。 这种选择性降低了脱靶效应的可能性,并增强了其针对肥胖和代谢疾病等特定疾病的治疗潜力 .
生化分析
Biochemical Properties
Otenabant hydrochloride plays a significant role in biochemical reactions by interacting with the cannabinoid receptor type 1 (CB1). This receptor is part of the endocannabinoid system, which is involved in regulating various physiological processes such as appetite, mood, and energy balance. Otenabant hydrochloride binds to the CB1 receptor with high affinity, acting as an antagonist and inhibiting its activity. This interaction prevents the binding of endogenous cannabinoids, thereby modulating the receptor’s signaling pathways .
Cellular Effects
Otenabant hydrochloride exerts various effects on different types of cells and cellular processes. In adipocytes, it inhibits the CB1 receptor, leading to reduced lipogenesis and increased lipolysis. This results in decreased fat accumulation and enhanced fat breakdown. In hepatocytes, Otenabant hydrochloride improves insulin sensitivity and reduces hepatic steatosis by modulating the CB1 receptor signaling pathways. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall metabolic effects .
Molecular Mechanism
The molecular mechanism of action of Otenabant hydrochloride involves its binding to the CB1 receptor, which is a G-protein-coupled receptor. By acting as an antagonist, Otenabant hydrochloride inhibits the receptor’s activity, preventing the downstream signaling cascade. This includes the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of various kinases and transcription factors. These molecular interactions result in altered gene expression and metabolic processes, contributing to the drug’s therapeutic effects .
Dosage Effects in Animal Models
The effects of Otenabant hydrochloride vary with different dosages in animal models. At lower doses, it effectively reduces body weight and improves metabolic parameters without significant adverse effects. At higher doses, Otenabant hydrochloride may cause toxic effects such as anxiety, depression, and suicidal ideation due to its high levels of brain penetration. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
Otenabant hydrochloride is involved in various metabolic pathways, primarily through its interaction with the CB1 receptor. It modulates glucose and lipid metabolism by influencing key enzymes and cofactors. For instance, it enhances insulin sensitivity by regulating the activity of insulin receptor substrates and downstream signaling molecules. Additionally, Otenabant hydrochloride affects metabolic flux and metabolite levels, contributing to its overall metabolic effects .
Transport and Distribution
Otenabant hydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, influencing its localization and accumulation. The compound exhibits high bioavailability and is widely distributed in adipose tissue, liver, and brain. Its distribution profile is crucial for its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of Otenabant hydrochloride is primarily within the cytoplasm and cell membrane, where the CB1 receptor is predominantly located. It may also localize to specific organelles such as the endoplasmic reticulum and Golgi apparatus, depending on the cellular context. The targeting signals and post-translational modifications of Otenabant hydrochloride play a role in directing it to these compartments, influencing its activity and function .
准备方法
合成路线和反应条件: CP 945598 盐酸盐的合成涉及多个步骤,从合适的嘌呤衍生物开始最终产物以盐酸盐形式获得,以增强其稳定性和溶解度 .
工业生产方法: CP 945598 盐酸盐的工业生产通常遵循与实验室合成相同的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 最终产物经过严格的质量控制措施,以满足药品标准 .
化学反应分析
反应类型: CP 945598 盐酸盐主要由于存在反应性氯苯基而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .
常用试剂和条件:
取代反应: 常用试剂包括胺和硫醇等亲核试剂。这些反应通常在二甲基亚砜或乙腈等极性溶剂中进行。
氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂。
还原反应: 通常使用硼氢化钠或氢化铝锂等还原剂
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,用胺进行取代反应可以生成 CP 945598 盐酸盐的各种胺衍生物 .
相似化合物的比较
CP 55940: A synthetic cannabinoid receptor agonist with high affinity for both cannabinoid type 1 and type 2 receptors.
SR 141716A (Rimonabant): Another cannabinoid type 1 receptor antagonist with similar therapeutic applications.
AM251: A selective cannabinoid type 1 receptor antagonist with a different chemical structure
Uniqueness of CP 945598 Hydrochloride: CP 945598 hydrochloride is unique due to its high selectivity for cannabinoid type 1 receptors and its low affinity for cannabinoid type 2 receptors. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential for specific conditions such as obesity and metabolic disorders .
属性
IUPAC Name |
1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYUQCJBZGQHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl3N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919439 | |
| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686347-12-6, 919516-56-6 | |
| Record name | 4-Piperidinecarboxamide, 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686347-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Otenabant hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686347126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OTENABANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2166Z319O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



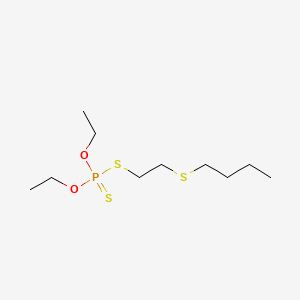

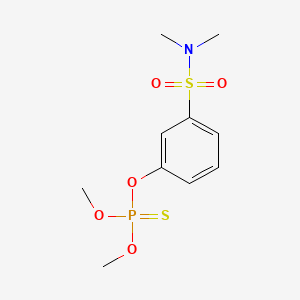
![2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-](/img/structure/B1677728.png)
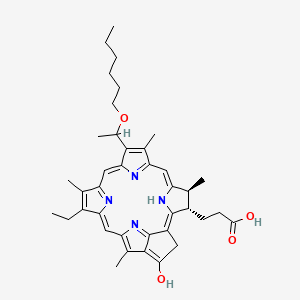
![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)

